(2,6-Dichlorophenyl)(phenyl)methanone
Description
Contextualization within Organic Chemistry and Benzophenone (B1666685) Derivatives
(2,6-Dichlorophenyl)(phenyl)methanone, also known as 2,6-dichlorobenzophenone, belongs to the vast family of benzophenone derivatives. Benzophenones are diaryl ketones that serve as a foundational structure in organic chemistry, recognized for their photochemical properties and as versatile building blocks in synthesis. researchgate.netdntb.gov.ua The parent benzophenone molecule is notable for its use as a photosensitizer, but the substitution on its phenyl rings can dramatically alter its chemical and physical properties.
The defining feature of this compound is the presence of two chlorine atoms on one of the phenyl rings, ortho to the carbonyl group. This substitution pattern introduces significant steric hindrance around the carbonyl moiety, influencing the conformation of the molecule. Studies on ortho-substituted benzophenones have shown that the steric bulk of the substituents forces the phenyl rings to adopt a more twisted conformation relative to each other to minimize steric strain. acs.org This altered geometry can impact the compound's reactivity, photochemistry, and its interactions with other molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| CAS Number | 50609-23-9 |
| Appearance | Powder |
| IUPAC Name | This compound |
Significance in Synthetic Methodologies and Chemical Transformations
The synthesis of sterically hindered benzophenones like this compound often requires specific synthetic strategies to overcome the challenge of forming the diaryl ketone bond in a congested environment. The most common and direct method for its preparation is the Friedel-Crafts acylation . This reaction typically involves the acylation of benzene (B151609) with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While effective, the yields of such reactions can sometimes be compromised by the steric hindrance of the acylating agent.
The carbonyl group of this compound, while sterically encumbered, can still participate in a range of chemical transformations. Its reactivity is often modulated by the electronic effects of the chlorine substituents, which are electron-withdrawing. This can influence the electrophilicity of the carbonyl carbon.
While specific examples of this compound as a direct reactant in complex multi-step syntheses are not extensively documented in readily available literature, its structural motif is of significant interest. The 2,6-dichlorophenyl group is a key component in a variety of biologically active molecules, and this compound can be considered a precursor or a model compound for the introduction of this moiety.
Overview of Research Trajectories Related to this compound Scaffolds
The primary research interest in scaffolds containing the (2,6-Dichlorophenyl)phenyl moiety lies in the field of medicinal chemistry. The 2,6-disubstituted phenyl ring is a common feature in many pharmacologically active compounds, where the substitution pattern is often crucial for binding to biological targets and for imparting favorable pharmacokinetic properties.
A notable example is the development of potent and orally active Src kinase inhibitors. In one study, a compound containing a 7-(2,6-dichlorophenyl) substituent was identified as a promising anti-tumor agent. The presence of the 2,6-dichlorophenyl group was found to be critical for the compound's inhibitory activity.
Furthermore, the 2,6-dichlorophenylacetic acid moiety, which can be conceptually derived from the oxidation of a related toluene (B28343) derivative of the title compound, is a key structural component of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Research in this area often involves the synthesis of various derivatives to explore their anti-inflammatory, analgesic, and other biological activities. nih.gov
The photochemical behavior of ortho-substituted benzophenones is another area of academic inquiry. The presence of ortho-substituents can influence the excited-state properties of the benzophenone core, affecting processes like photoenolization. rsc.org While specific photochemical studies on this compound are not widely reported, the general principles derived from studies on similar sterically hindered benzophenones are applicable.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXUBCVZKVCBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391742 | |
| Record name | (2,6-dichlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50609-23-9 | |
| Record name | (2,6-dichlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DICHLOROBENZOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization of 2,6 Dichlorophenyl Phenyl Methanone and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2,6-Dichlorophenyl)(phenyl)methanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and the 2,6-dichlorophenyl rings. Due to the steric hindrance caused by the two chlorine atoms in the ortho positions, free rotation around the bond connecting the carbonyl group and the dichlorophenyl ring is restricted, influencing the chemical environment of the protons.
The protons of the unsubstituted phenyl ring are anticipated to appear as complex multiplets in the aromatic region (approximately 7.40-7.80 ppm). Typically, the ortho-protons (adjacent to the carbonyl group) are deshielded and resonate at a lower field compared to the meta- and para-protons.
The 2,6-dichlorophenyl ring has three protons. The single para-proton (H-4') is expected to appear as a triplet due to coupling with the two equivalent meta-protons. The two meta-protons (H-3' and H-5') would, in turn, appear as a doublet, coupling only with the para-proton. The significant electron-withdrawing effect of the chlorine atoms and the carbonyl group would shift these signals downfield.
Based on analyses of similar structures, such as (2,4-Dichlorophenyl)(phenyl)methanone, the following table presents the predicted chemical shifts and coupling patterns. rsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl H-2, H-6 (ortho) | ~ 7.75 - 7.85 | m | - |
| Phenyl H-3, H-5 (meta) | ~ 7.45 - 7.55 | m | - |
| Phenyl H-4 (para) | ~ 7.58 - 7.68 | m | - |
| Dichlorophenyl H-3', H-5' (meta) | ~ 7.35 - 7.45 | d | ~ 8.0 |
| Dichlorophenyl H-4' (para) | ~ 7.30 - 7.40 | t | ~ 8.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the range of 190-196 ppm for diaryl ketones.
The carbon atoms of the aromatic rings will resonate between 125 and 140 ppm. The carbons directly bonded to the chlorine atoms (C-2' and C-6') are expected to show a significant downfield shift due to the electronegativity of chlorine. The ipso-carbons (the carbons attached to the carbonyl group) will also have distinct chemical shifts. For comparison, the carbonyl carbon in (2,4-Dichlorophenyl)(phenyl)methanone appears at 194.3 ppm. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~ 193.0 - 195.0 |
| Phenyl C-1 (ipso) | ~ 137.0 - 138.0 |
| Phenyl C-2, C-6 (ortho) | ~ 129.5 - 130.5 |
| Phenyl C-3, C-5 (meta) | ~ 128.0 - 129.0 |
| Phenyl C-4 (para) | ~ 132.0 - 133.0 |
| Dichlorophenyl C-1' (ipso) | ~ 138.0 - 139.0 |
| Dichlorophenyl C-2', C-6' (C-Cl) | ~ 131.0 - 132.0 |
| Dichlorophenyl C-3', C-5' | ~ 128.0 - 129.0 |
| Dichlorophenyl C-4' | ~ 130.0 - 131.0 |
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within each aromatic ring. For the 2,6-dichlorophenyl ring, a cross-peak between the signals assigned to H-3'/H-5' and H-4' would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons (C-3'/C-5' and C-4' of the dichlorophenyl ring, and all protonated carbons of the phenyl ring).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly crucial for identifying quaternary carbons and linking the different fragments of the molecule. Key expected correlations would be from the ortho-protons of the phenyl ring (H-2, H-6) to the carbonyl carbon (C=O), and from the meta-protons of the dichlorophenyl ring (H-3', H-5') to the carbonyl carbon, confirming the structure of the methanone (B1245722) bridge.
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Identification
The FT-IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration, which for diaryl ketones typically appears as a strong band in the region of 1650-1670 cm⁻¹. Other significant bands include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-Cl stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Ketone) | 1670 - 1650 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-H Bending | 900 - 675 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Correlation of Experimental and Simulated Vibrational Frequencies
A powerful approach for the detailed assignment of vibrational spectra involves the correlation of experimentally observed frequencies with those calculated using computational methods, such as Density Functional Theory (DFT). This methodology has been successfully applied to complex molecules containing the 2,6-dichlorophenyl moiety.
The process typically involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized computationally to find its lowest energy conformation.
Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies are calculated.
Scaling: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are scaled using an appropriate scaling factor to improve the agreement with the experimental data.
Assignment: The scaled theoretical frequencies are then compared with the experimental FT-IR and Raman spectra, allowing for a detailed and confident assignment of each vibrational mode.
Studies on related compounds, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl) acetamide (B32628), have demonstrated that DFT calculations can efficiently reproduce the observed vibrational spectrum, providing a robust method for complete spectral interpretation. researchgate.net This correlative approach would be invaluable for a definitive vibrational analysis of this compound.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable insights into the electronic structure of this compound by probing the transitions between electronic energy levels.
The UV-Vis spectrum of benzophenone (B1666685) and its derivatives is typically characterized by two main types of electronic transitions: the π → π* and the n → π* transitions. The π → π* transitions are generally of high intensity and occur at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The n → π* transition is of lower intensity and appears at longer wavelengths; it involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.
For this compound, the presence of the dichlorophenyl group is expected to influence the positions of these absorption maxima compared to the parent benzophenone molecule. While specific experimental data for this compound is not widely available, the expected absorption maxima and their assignments can be inferred from the behavior of similar benzophenones.
| Solvent | λmax (nm) for π → π* Transition | λmax (nm) for n → π* Transition |
|---|---|---|
| Hexane (Non-polar) | ~250 | ~340 |
| Ethanol (B145695) (Polar) | ~255 | ~330 |
The π → π* transition, associated with the benzoyl chromophore, is expected to appear around 250 nm. The weak n → π* transition of the carbonyl group is anticipated at a longer wavelength, approximately 340 nm in a non-polar solvent. The ortho-chloro substituents may cause a slight shift in these absorptions due to their electronic and steric effects.
The electronic absorption spectrum of benzophenones is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly useful for distinguishing between π → π* and n → π* transitions.
With an increase in solvent polarity, the n → π* transition typically undergoes a hypsochromic shift (blue shift) to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n → π* transition.
Conversely, the π → π* transition usually exhibits a bathochromic shift (red shift) to longer wavelengths in more polar solvents. This is attributed to the stabilization of the more polar π* excited state by the polar solvent molecules, which decreases the energy gap for the transition.
For this compound, a shift of the n → π* absorption band to shorter wavelengths and the π → π* band to longer wavelengths would be expected when changing the solvent from a non-polar one, such as hexane, to a polar one, like ethanol.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. The exact mass of this compound can be calculated from the masses of its constituent atoms.
| Parameter | Value |
|---|---|
| Molecular Formula | C13H8Cl2O |
| Calculated Monoisotopic Mass | 249.99522 Da |
An experimentally determined monoisotopic mass that closely matches the calculated value would confirm the elemental composition of this compound.
The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of aromatic ketones. The primary fragmentation pathways would likely involve cleavages adjacent to the carbonyl group. Based on the fragmentation of dichlorobenzophenone isomers, the following key fragments would be anticipated:
Molecular Ion [M]+• : The intact molecule with one electron removed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms.
[M-Cl]+ : Loss of a chlorine atom.
[C6H5CO]+ (Benzoyl cation) : Cleavage of the bond between the carbonyl carbon and the dichlorophenyl ring, leading to the formation of the benzoyl cation at m/z 105.
[C7H4Cl2]+• : A fragment corresponding to the dichlorophenyl moiety.
[C6H4Cl]+ : Loss of a chlorine atom from the dichlorophenyl ring.
The steric hindrance caused by the two ortho-chlorine atoms might influence the relative abundance of these fragments compared to other isomers of dichlorobenzophenone.
| m/z | Proposed Fragment Structure |
|---|---|
| 250/252/254 | [C13H8Cl2O]+• (Molecular Ion) |
| 215/217 | [C13H8ClO]+ |
| 173/175 | [C7H4Cl2]+• |
| 139/141 | [C7H4ClO]+ |
| 105 | [C7H5O]+ (Benzoyl cation) |
| 77 | [C6H5]+ (Phenyl cation) |
Computational and Quantum Chemical Investigations of 2,6 Dichlorophenyl Phenyl Methanone
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying molecules of this size. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.
The reliability of DFT calculations is contingent upon the choice of the functional and the basis set. For halogenated aromatic compounds like (2,6-Dichlorophenyl)(phenyl)methanone, the B3LYP hybrid functional is a widely used and well-validated choice. scialert.netbhu.ac.indergipark.org.tr B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated success in predicting the geometries and electronic properties of organic molecules.
The selection of a basis set is equally critical. Pople-style basis sets, such as 6-311G, are commonly employed. To enhance accuracy, these are often augmented with polarization functions (d,p) and diffuse functions (+). A basis set like 6-311++G(d,p) is considered robust for this type of molecule. semanticscholar.org Polarization functions (d on heavy atoms, p on hydrogen) allow for more flexibility in describing bonding by accounting for the non-spherical nature of electron distribution, while diffuse functions (+) are important for describing the behavior of electrons far from the nucleus.
Validation of the chosen theoretical level typically involves comparing calculated parameters with available experimental data, such as X-ray crystallography for geometric parameters or spectroscopic data (FT-IR, Raman). A strong correlation between calculated and experimental values validates the chosen computational methodology for further predictions. researchgate.net
Following geometry optimization at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), a detailed analysis of the molecule's structural parameters can be performed. The steric hindrance introduced by the two chlorine atoms at the ortho positions of one phenyl ring is expected to be the most significant factor influencing the final geometry.
While specific computational studies detailing the optimized geometry of this compound are not widely available, the following table presents expected values for key structural parameters based on calculations of analogous substituted benzophenones. The numbering scheme corresponds to a standard IUPAC convention where the dichlorinated ring is attached to the carbonyl carbon (C7), which is also bonded to the unsubstituted phenyl ring.
| Bond | Predicted Length (Å) |
|---|---|
| C=O | 1.245 |
| C-Cl (ortho) | 1.748 |
| C-C (carbonyl-phenyl) | 1.501 |
| C-C (aromatic avg.) | 1.395 |
| Angle | Predicted Angle (°) |
|---|---|
| Phenyl-C-Phenyl | 118.5 |
| O=C-Phenyl | 120.8 |
| C-C-Cl (ortho) | 121.0 |
| Angle | Predicted Angle (°) |
|---|---|
| O=C-C-C (Unsubstituted Ring) | -35.0 |
| O=C-C-C (Dichlorinated Ring) | 65.0 |
The conformation of benzophenones is primarily defined by the dihedral angles (twist angles) of the two phenyl rings relative to the plane of the central carbonyl group. For this compound, the dominant intramolecular interaction is the severe steric repulsion between the ortho-chlorine atoms and the carbonyl oxygen, as well as with the proximal atoms of the unsubstituted phenyl ring. sci-hub.se
To alleviate this steric strain, the 2,6-dichlorophenyl ring is forced to rotate significantly out of the carbonyl plane. Computational studies on other ortho-substituted benzophenones confirm that this leads to a large dihedral angle, potentially exceeding 60-70 degrees. sci-hub.senih.gov This twisting minimizes the repulsive forces but comes at the cost of reduced π-conjugation between the dichlorinated ring and the carbonyl group.
Electronic Structure and Reactivity Descriptors
The electronic nature of a molecule, which dictates its reactivity and spectroscopic properties, can be effectively described using computational methods.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. semanticscholar.org
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter that indicates the kinetic stability of the molecule. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the more electron-rich unsubstituted phenyl ring and the carbonyl group. The LUMO is anticipated to be a π* orbital distributed across the entire benzophenone (B1666685) core, including both rings and the carbonyl group. The significant twisting of the dichlorinated ring due to steric hindrance can disrupt conjugation, which typically leads to a larger HOMO-LUMO gap compared to less hindered isomers. nih.govsemanticscholar.org
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.90 |
Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a quantitative measure of molecular stability and reactivity tendencies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating high stability. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it measures the propensity of a molecule to undergo chemical reaction. "Soft" molecules are more reactive.
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness as ω = μ² / (2η). nih.gov
These parameters, derived from the predicted FMO energies, provide a comprehensive picture of the chemical nature of this compound.
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 |
| Chemical Softness (S) | 1 / η | 0.408 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.40 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.95 |
The high predicted value for chemical hardness and the correspondingly large HOMO-LUMO gap suggest that this compound is a kinetically stable molecule with relatively low reactivity, a direct consequence of its sterically constrained geometry. semanticscholar.org
Molecular Electrostatic Potential (MEP) Surface Mapping for Nucleophilic and Electrophilic Sites
A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP surface indicate regions of varying potential, which are crucial for predicting chemical reactivity.
For this compound, an MEP analysis would be expected to reveal:
Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-deficient and thus susceptible to nucleophilic attack. In this molecule, the carbonyl carbon (C=O) would be a primary electrophilic center. The hydrogen atoms on the phenyl rings would also exhibit some degree of positive potential.
Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red) are electron-rich and are the sites for electrophilic attack. The oxygen atom of the carbonyl group would be the most significant nucleophilic site due to its lone pairs of electrons. The π-systems of the phenyl and dichlorophenyl rings would also represent areas of negative potential. The chlorine atoms, with their lone pairs, would also contribute to the negative potential regions.
The MEP map provides a qualitative prediction of where the molecule is most likely to interact with other chemical species.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis provides quantitative insights into bonding interactions, charge transfer, and the stability arising from these electronic delocalizations.
For this compound, an NBO analysis would quantify key intramolecular interactions, such as:
Hyperconjugation: The delocalization of electron density from bonding orbitals (like C-C or C-H bonds) to antibonding orbitals (like C=C* or C=O*).
Charge Transfer: The movement of electron density from lone pairs (like those on the oxygen and chlorine atoms) to antibonding orbitals of the ring systems or the carbonyl group.
Theoretical Spectroscopic Simulations
Computational methods can simulate various types of spectra, providing a powerful complement to experimental characterization.
Prediction of UV-Vis Spectra using Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. This simulation predicts the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., n→π, π→π), and their oscillator strengths (a measure of transition probability).
For this compound, a TD-DFT calculation would likely predict key absorptions in the UV region arising from:
π→π transitions:* Associated with the aromatic rings and the carbonyl group.
n→π transitions:* Involving the promotion of an electron from a non-bonding orbital (lone pair) on the carbonyl oxygen to an antibonding π* orbital.
The results would typically be presented in a table listing the calculated λmax, oscillator strengths, and the specific molecular orbitals involved in each major electronic transition.
Computational Simulation of IR and NMR Spectra for Experimental Validation
DFT calculations can also predict vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The predicted frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-Cl stretch, aromatic C-H stretch) can be compared with experimental data to confirm the molecular structure.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in experimental spectra and confirming the chemical environment of each atom.
Predicted spectral data would be presented in tables for direct comparison with experimental findings.
Thermodynamic Properties and Stability Predictions from Computational Methods
Quantum chemical calculations can determine various thermodynamic properties of a molecule at a given temperature and pressure. By performing frequency calculations, key thermodynamic parameters can be obtained.
For this compound, these calculations would yield data such as:
Zero-point vibrational energy (ZPVE)
Enthalpy (H)
Gibbs Free Energy (G)
Entropy (S)
Heat Capacity (Cv)
These properties are crucial for understanding the stability of the molecule and predicting its behavior in chemical reactions. The data would be summarized in a table, providing a thermodynamic profile of the compound under standard conditions.
Crystallographic Analysis and Solid State Chemistry of 2,6 Dichlorophenyl Phenyl Methanone Analogues
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. Through the analysis of the diffraction pattern produced by a single crystal irradiated with X-rays, detailed information about the crystal system, space group, and unit cell parameters can be obtained.
One such analogue, 2,6-Dichlorophenyl 4-chlorobenzoate (B1228818) , crystallizes in the triclinic system with the space group P1. nih.gov Another example, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone , has been found to crystallize in the monoclinic system with the space group P21/c. researchgate.net A related aldehyde, 2,6-dichlorobenzaldehyde , also crystallizes in the monoclinic system, belonging to the P121/c1 space group. researchgate.net
The unit cell parameters for these analogues are summarized in the interactive data table below, offering a comparative view of their crystal lattices.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 2,6-Dichlorophenyl 4-chlorobenzoate nih.gov | Triclinic | P1 | 7.1584(10) | 8.1183(13) | 11.5338(16) | 95.352(11) | 99.852(10) | 105.854(10) | 628.30(17) | 2 |
| (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone researchgate.net | Monoclinic | P21/c | 20.333(7) | 11.226(5) | 7.843(3) | 90 | 99.651(8) | 90 | 1764.8(12) | 4 |
| 2,6-dichlorobenzaldehyde researchgate.net | Monoclinic | P121/c1 | 3.837(1) | 13.633(4) | 13.117(1) | 90 | 91.230(7) | 90 | 686.0 | 4 |
Z represents the number of molecules in the unit cell.
The conformation of a molecule in the solid state is a result of a delicate balance between intramolecular steric and electronic effects and intermolecular packing forces. In analogues of (2,6-dichlorophenyl)(phenyl)methanone, the dihedral angles between the aromatic rings are a key conformational feature.
For 2,6-Dichlorophenyl 4-chlorobenzoate , the dihedral angle between the two benzene (B151609) rings is a significant 82.1(2)°. nih.gov This pronounced twist is a common feature in molecules with bulky ortho substituents on the phenyl rings, which sterically hinder a more planar conformation.
In the case of 2-amino-5-chlorobenzophenone oxime , a related benzophenone (B1666685) derivative, the phenyl and the 2-amino-5-chlorobenzene rings are twisted with respect to each other, subtending a dihedral angle of 80.53(4)°. nih.gov
The study of 2,6-dichlorobenzaldehyde reveals that the aldehyde group is twisted from the plane of the benzene ring, with the C6–C1–C7–O1 and C2–C1–C7–O1 torsion angles being -27.3(4)° and 152.6(3)°, respectively. researchgate.net This deviation from planarity is attributed to the steric hindrance imposed by the ortho-chlorine atoms.
In (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine , the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring are inclined at a dihedral angle of 26.25(16)°. nih.gov The conformation is further stabilized by an intramolecular N-H···Cl interaction. nih.gov
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. These interactions collectively determine the stability and physical properties of the crystalline material.
While classical hydrogen bonds involving highly electronegative atoms are less common in the parent structure of this compound due to the absence of strong hydrogen bond donors, weaker C-H···O and C-H···Cl interactions can play a significant role in the crystal packing of its analogues.
In the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine , molecules are linked by C—H⋯O contacts and N—H⋯O and C—H⋯Cl hydrogen bonds, which contribute to the formation of molecular layers. nih.gov
In the crystal of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine , face-to-face π-π stacking interactions are observed along the a-axis direction between the centroids of the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring. nih.gov The presence of these interactions is confirmed by Hirshfeld surface analysis, which shows adjacent red and blue triangles on the shape-index map, a characteristic signature of π-π stacking. nih.gov
The crystal structure of 2,6-dichlorobenzaldehyde also exhibits stacking interactions, with a distance of 3.426 Å between the planes of neighboring rings. researchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified.
| Compound | H···H (%) | Cl···H (%) | C···H (%) | O···H (%) | C···C (%) |
| (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine nih.gov | 22.1 | 20.5 | 8.3 | 19.7 | 11.1 |
| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine nih.gov | 23.0 | 19.0 | 8.0 | 20.1 | 11.2 |
The data indicates that H···H, Cl···H, and O···H contacts are the most significant contributors to the crystal packing in these analogues. The red spots on the dnorm mapped Hirshfeld surfaces for these compounds correspond to the shorter intermolecular contacts, highlighting the key interactions that stabilize the crystal lattice. nih.gov
Crystal Growth Techniques and Optimization
The successful crystallographic analysis of this compound and its analogues is critically dependent on the availability of high-quality single crystals. The growth of such crystals is a meticulous process that often requires significant empirical optimization of various parameters. The techniques employed are designed to slowly bring a solution to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice. The primary methods utilized for these compounds include slow solvent evaporation, slow cooling, and vapor diffusion, each with its own set of variables that can be fine-tuned to achieve optimal results.
Slow Solvent Evaporation
Slow evaporation is a widely used and often successful technique for growing single crystals of organic compounds, including dichlorinated benzophenone analogues. This method involves dissolving the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate at a slow, controlled rate. As the solvent volume decreases, the concentration of the solute gradually increases beyond its solubility limit, leading to the formation of nucleation sites and subsequent crystal growth.
The choice of solvent is a critical parameter in this technique. An ideal solvent should have moderate solubility for the compound and a relatively low boiling point to facilitate evaporation at or near room temperature. For dichlorinated benzophenone derivatives, ethanol (B145695) has been frequently reported as a successful solvent for obtaining single crystals suitable for X-ray diffraction. For instance, single crystals of analogues such as 2,6-bis(2,4-dichlorobenzylidene)cyclohexanone (B386216) and (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine have been successfully grown from ethanol solutions at room temperature.
Optimization of the slow evaporation method involves controlling the rate of solvent removal. This can be achieved by adjusting the size of the opening of the crystallization vessel, for example, by covering it with parafilm and piercing a specific number of holes. The ambient temperature and atmospheric pressure also play a role, with crystal growth often being performed in a controlled environment to minimize disturbances. The initial concentration of the solution is another key variable; a solution that is too dilute may take an impractically long time to crystallize or may not crystallize at all, while a solution that is too concentrated can lead to rapid precipitation and the formation of a polycrystalline powder or small, poor-quality crystals.
Table 1: Optimized Parameters for Slow Evaporation of Dichlorobenzophenone Analogues
| Compound Analogue | Solvent System | Temperature (°C) | Approximate Growth Time | Crystal Habit |
|---|---|---|---|---|
| 2,6-bis(2,4-dichlorobenzylidene)cyclohexanone | Ethanol | Room Temperature | Several days | Prismatic |
| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | Ethanol | Room Temperature | 5-7 days | Block-like |
Vapor Diffusion
Vapor diffusion is another powerful technique for growing high-quality single crystals, particularly when only small amounts of the compound are available. This method typically involves two vessels, one inside the other. The compound is dissolved in a "good" solvent (in which it is highly soluble) and placed in the inner, smaller vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent is generally more volatile than the good solvent.
The optimization of this technique hinges on the careful selection of the solvent/anti-solvent pair. The two solvents must be miscible, and their vapor pressures should be appropriately matched to ensure a slow diffusion rate. The temperature at which the diffusion is carried out can also be adjusted to control the rate of crystallization; lower temperatures generally slow down the diffusion process, which can lead to larger and higher-quality crystals. The relative volumes of the solution and the anti-solvent, as well as the concentration of the initial solution, are also critical parameters that need to be optimized empirically.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion of Aromatic Compounds
| "Good" Solvent (for Compound) | "Poor" Solvent (Anti-Solvent) | Key Considerations |
|---|---|---|
| Dichloromethane (DCM) | Pentane, Hexane | High volatility of anti-solvent promotes rapid diffusion. |
| Chloroform | n-Heptane | Similar to DCM systems, good for non-polar compounds. |
| Tetrahydrofuran (THF) | Hexane, Cyclohexane | THF is a versatile solvent for a range of polarities. |
| Acetone | Diethyl ether, Pentane | Acetone's polarity allows for a broad range of anti-solvents. |
Optimization Strategies
For both slow evaporation and vapor diffusion, a systematic approach to optimization is crucial. This often involves screening a variety of solvents and, for vapor diffusion, anti-solvents. The solubility of the this compound analogue in a range of common laboratory solvents should be determined as a first step. Solvents in which the compound exhibits moderate solubility are good candidates for slow evaporation. For vapor diffusion, a solvent in which the compound is highly soluble should be paired with a miscible anti-solvent in which it is poorly soluble.
Temperature is another key parameter to be optimized. While many crystallization experiments are initially conducted at room temperature, varying the temperature can have a significant impact on crystal quality. Lowering the temperature generally decreases the solubility of the compound and slows down the kinetics of crystal growth, which can be beneficial for obtaining larger, more well-ordered crystals. Conversely, for some systems, a slight increase in temperature can enhance solubility and lead to better crystal formation upon slow cooling.
The concentration of the initial solution is a parameter that often requires fine-tuning. A series of experiments with varying concentrations can help to identify the optimal starting point that balances a reasonable crystallization time with the formation of high-quality single crystals. It is also important to minimize mechanical disturbances and vibrations during the crystal growth period, as these can disrupt the ordered growth process and lead to defects in the crystal lattice.
Finally, the purity of the compound is of paramount importance. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, it is essential to use highly purified material for all crystal growth experiments.
Chemical Reactivity and Mechanistic Pathways of 2,6 Dichlorophenyl Phenyl Methanone
Investigations into Carbonyl Group Reactivity and Functionalization
The carbonyl group in (2,6-Dichlorophenyl)(phenyl)methanone is a key functional center, susceptible to nucleophilic attack and reduction reactions characteristic of diaryl ketones. The electrophilicity of the carbonyl carbon is influenced by the two flanking aryl groups. While specific studies on this exact molecule are not prevalent, its reactivity can be reliably inferred from the well-documented chemistry of its parent compound, benzophenone (B1666685).
Key reactions involving the carbonyl moiety include:
Reduction: The carbonyl group can be reduced to a secondary alcohol, forming (2,6-dichlorophenyl)(phenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.
Nucleophilic Addition: Organometallic reagents, like Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols after an acidic workup. The steric hindrance from the ortho-chlorine atoms on one ring may influence the rate and feasibility of such additions.
Photoreduction: Like benzophenone, which is a common photosensitizer, this compound is expected to undergo photoreduction. wikipedia.orgyoutube.com Upon UV irradiation, the molecule can be excited to a triplet state, which then abstracts a hydrogen atom from a suitable donor (like 2-propanol) to form a ketyl radical intermediate. wikipedia.orgacs.org These radicals can then dimerize to form a pinacol.
Cleavage Reactions: Under forcing conditions with strong bases, such as the Haller-Bauer reaction using sodium amide, the C-C bond adjacent to the carbonyl can be cleaved. wikipedia.org For an unsymmetrical ketone like this, this could lead to a mixture of products, including benzamide (B126) derivatives and benzene (B151609). wikipedia.org
Table 1: Potential Functionalization Reactions of the Carbonyl Group
| Reaction Type | Reagents | Intermediate | Product |
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Alkoxide | (2,6-Dichlorophenyl)(phenyl)methanol |
| Grignard Addition | R-MgX, then H₃O⁺ | Magnesium Alkoxide | Tertiary Alcohol |
| Photoreductive Dimerization | Isopropyl alcohol, UV light | Ketyl Radical | Pinacol Derivative |
| Haller-Bauer Reaction | NaNH₂ | Tetrahedral Intermediate | Benzamide derivatives, Benzene |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Halogenated and Unsubstituted Phenyl Rings
The two aromatic rings in this compound exhibit opposing reactivities towards aromatic substitution due to their different substituents.
Electrophilic Aromatic Substitution (EAS) Electrophilic attack occurs on the electron-rich, unsubstituted phenyl ring. The carbonyl group is an electron-withdrawing group and acts as a deactivating, meta-director for EAS. msu.edulibretexts.org Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will direct the incoming electrophile to the meta-position of the unsubstituted ring. chegg.comuomustansiriyah.edu.iqmasterorganicchemistry.com The 2,6-dichlorophenyl ring is strongly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the two chlorine atoms and the carbonyl group, making substitution on this ring unfavorable under standard EAS conditions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) The 2,6-dichlorophenyl ring is highly activated for nucleophilic aromatic substitution. This reactivity stems from the presence of two good leaving groups (chloride ions) and a strong electron-withdrawing group (the carbonyl) positioned ortho to them. masterorganicchemistry.comchemistrysteps.com This ortho-positioning is critical as it allows for the stabilization of the negatively charged intermediate (a Meisenheimer complex) by delocalizing the charge onto the carbonyl oxygen. pressbooks.publibretexts.org The unsubstituted phenyl ring, lacking both a suitable leaving group and significant activation by electron-withdrawing groups, is inert to SNAr. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace one or both of the chlorine atoms.
Table 2: Comparison of Aromatic Substitution Reactions
| Reaction Type | Reactive Ring | Role of Carbonyl Group | Key Intermediate | Typical Products |
| Electrophilic Aromatic Substitution (EAS) | Unsubstituted Phenyl | Deactivating, Meta-Director | Sigma Complex (Arenium Ion) | 3-substituted derivatives |
| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichlorophenyl | Activating, Ortho,Para-Director | Meisenheimer Complex | 2- and/or 6-substituted derivatives |
Mechanistic Proposals for Synthetic Transformations Involving the this compound Scaffold
The mechanisms of the primary reactions involving this scaffold are understood through the characterization of their key intermediates.
Sigma Complex (Arenium Ion) in EAS: In the electrophilic substitution on the unsubstituted ring, the attack by an electrophile (E⁺) disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. uomustansiriyah.edu.iq This intermediate is positively charged, and the subsequent loss of a proton (H⁺) from the site of attack is a rapid process that restores the highly stable aromatic system. msu.edu
Meisenheimer Complex in SNAr: The mechanism for nucleophilic aromatic substitution proceeds via an addition-elimination pathway. A nucleophile first attacks the carbon bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge across the aromatic ring and into the ortho-carbonyl group. The subsequent step is the elimination of the chloride ion, which re-establishes the aromaticity of the ring. pressbooks.pub In highly activated systems, these Meisenheimer adducts can be stable enough to be isolated and characterized. youtube.com
Ketyl Radical in Photoreduction: In photochemical reactions, the initial intermediate is the excited triplet state of the ketone. wikipedia.orgyoutube.com This species behaves as a diradical and can abstract a hydrogen atom from a donor solvent, leading to the formation of two radical species: a ketyl radical centered on the former carbonyl carbon and a radical derived from the solvent. acs.orgrsc.org The ketyl radical is a key intermediate that can subsequently dimerize or undergo other radical termination steps.
The outcome of chemical reactions with competing pathways can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic control prevails under conditions (typically low temperature, short reaction times) where the reaction is irreversible, favoring the product that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.org
Thermodynamic control occurs under conditions (typically higher temperatures, longer reaction times) that allow the reaction to be reversible, leading to an equilibrium that favors the most stable product (i.e., the one with the lowest Gibbs free energy). wikipedia.orgthecatalyst.org
For reactions involving this compound:
In electrophilic aromatic substitution , the formation of the high-energy sigma complex is the rate-determining step of the reaction. uomustansiriyah.edu.iq The relative stability of the possible sigma complexes for ortho, meta, and para attack determines the regiochemical outcome. For a deactivating group like a carbonyl, the transition state leading to the meta-substituted intermediate is the least destabilized, making it the kinetic product.
In nucleophilic aromatic substitution , the initial addition of the nucleophile to form the Meisenheimer complex is generally the rate-limiting step. masterorganicchemistry.com The rate is highly dependent on the ability of the ring's substituents to stabilize the developing negative charge in the transition state leading to this intermediate.
While specific thermodynamic and kinetic data for reactions of this compound are not widely published, these principles are fundamental. For instance, in a disubstitution SNAr reaction on the dichlorophenyl ring, the introduction of the first nucleophile might influence the rate of the second substitution. Similarly, in other complex transformations, controlling the reaction temperature could potentially allow for the selective formation of a kinetic product over a more stable thermodynamic alternative, a strategy often employed in organic synthesis. thecatalyst.org
Synthetic Exploration of Advanced 2,6 Dichlorophenyl Phenyl Methanone Derived Chemical Entities
Synthesis and Characterization of Chalcone (B49325) Derivatives bearing the 2,6-Dichlorophenyl Moiety
Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for the synthesis of numerous heterocyclic compounds. researchgate.netnih.gov The primary method for synthesizing chalcone derivatives bearing the 2,6-dichlorophenyl moiety is the Claisen-Schmidt condensation. utar.edu.myrasayanjournal.co.injchemrev.com This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. rasayanjournal.co.in
To incorporate the (2,6-dichlorophenyl)methanone unit, two main routes are viable:
Reaction of 2,6-dichloroacetophenone with various substituted benzaldehydes.
Reaction of acetophenone with 2,6-dichlorobenzaldehyde.
A general synthetic scheme involves stirring equimolar quantities of the ketone and aldehyde in a polar solvent such as ethanol (B145695), followed by the addition of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). jchemrev.com The reaction is usually carried out at room temperature for several hours. rasayanjournal.co.in The progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized to yield the pure chalcone derivative.
For instance, the synthesis of (E)-1-(2,6-dichlorophenyl)-3-(2,4-dichlorothiazol-5-yl)prop-2-en-1-one was achieved by condensing 2,6-dichloroacetophenone with 2,4-dichlorothiazole-5-carboxaldehyde. nih.gov The characterization of these chalcones relies on spectroscopic methods. In ¹H NMR spectra, the α and β protons of the enone system typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming the trans (E) configuration. nih.gov The carbonyl group (C=O) stretch is a prominent feature in the infrared (IR) spectrum, appearing in the range of 1690-1650 cm⁻¹. nih.gov
The following table summarizes representative examples of synthesized chalcones incorporating the 2,6-dichlorophenyl moiety.
| Compound ID | Ar¹ | Ar² | Yield (%) | M.P. (°C) | Reference |
| 1a | 2,6-dichlorophenyl | thiophen-2-yl | - | - | |
| 1b | 2,6-dichlorophenyl | 5-bromothiophen-2-yl | - | - | |
| 1c | 2,6-dichlorophenyl | 5-chlorothiophen-2-yl | - | - | |
| 1d | 2,6-dichlorophenyl | 2,4-dichlorothiazol-5-yl | 83 | 112 | nih.gov |
Formation of Heterocyclic Ring Systems from (2,6-Dichlorophenyl)-Substituted Chalcones
The α,β-unsaturated carbonyl system in chalcones is an excellent electrophilic site, making it a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. nih.gov
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. 2-Pyrazolines are readily synthesized from chalcones by reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives in a suitable solvent like ethanol or acetic acid. rdd.edu.iqdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
For example, a series of 2-pyrazoline-1-carbothioamide and 2-pyrazoline-1-carboxamide derivatives were synthesized by refluxing chalcones bearing a 2,6-dichlorophenyl group with thiosemicarbazide (B42300) or N-(4-chlorophenyl)semicarbazide, respectively, in an alkaline medium. The resulting pyrazolines, such as 5-(2,6-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, were characterized by spectral data. The formation of the pyrazoline ring is confirmed in ¹H NMR spectra by the appearance of characteristic signals for the C4 and C5 protons, typically as a set of doublets of doublets (dd) or as an ABX system.
| Chalcone Precursor | Reagent | Resulting Pyrazoline Derivative | Reference |
| 1-(2,6-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiosemicarbazide | 5-(2,6-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
| 1-(2,6-dichlorophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one | N-(4-chlorophenyl)semicarbazide | 3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | |
| 1-(2,6-dichlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one | N-(4-chlorophenyl)semicarbazide | N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
The synthesis of 1,3,4-oxadiazoles from chalcones is typically a multi-step process. A common route involves the conversion of the chalcone into an intermediate that can undergo cyclization. One strategy involves reacting the chalcone with hydrazine to form a pyrazoline, which is then acylated and subsequently oxidized to form the oxadiazole ring.
A more direct, though still multi-step, approach begins with an aryl ketone. For instance, a 4-hydroxyacetophenone can be converted to a chalcone, which is then ether-linked to a pre-formed 1,2,4-oxadiazole (B8745197) moiety. nih.govfrontiersin.org While direct conversion of the (2,6-dichlorophenyl)methanone-derived chalcone's carbonyl group and enone system into an oxadiazole is not straightforward, the chalcone can be a building block in a larger synthetic scheme. For example, a chalcone intermediate can be synthesized from 4-hydroxyacetophenone and 2,6-dichlorobenzaldehyde. This intermediate is then reacted with a previously synthesized chloroacetyl-derived compound containing a phenyl-1,2,4-oxadiazole unit in the presence of a base like potassium carbonate (K₂CO₃) in DMF to yield the final product. nih.govfrontiersin.org
Thiazole (B1198619) rings can be synthesized from chalcones using the Hantzsch thiazole synthesis or variations thereof. This generally involves the reaction of the α,β-unsaturated ketone system with a source of sulfur and nitrogen, such as a thioamide. For instance, chalcones can react with thiourea (B124793) in the presence of an α-haloketone or elemental iodine to yield aminothiazole derivatives.
A more direct synthesis involves building the chalcone from a thiazole-containing starting material. For example, (E)-1-(2,6-dichlorophenyl)-3-(2,4-dichlorothiazol-5-yl)prop-2-en-1-one was synthesized from 2,6-dichloroacetophenone and 2,4-dichlorothiazole-5-carboxaldehyde. nih.gov
The resulting thiazole-chalcone hybrids can then be used to construct fused ring systems like thiazolopyrimidines. This is typically achieved by reacting the aminothiazole derivative (obtained from the chalcone) with a 1,3-dielectrophilic species. For example, reaction with diethyl acetylenedicarboxylate (B1228247) or ethyl acetoacetate (B1235776) can lead to the formation of the pyrimidine (B1678525) ring fused to the thiazole core. ku.dk
Investigation of Cyclopropyl (B3062369) Ketones and Other Ring Systems Incorporating the Dichlorophenyl-Methanone Unit
Cyclopropyl ketones are valuable synthetic intermediates. The synthesis of cyclopropyl ketones bearing the (2,6-dichlorophenyl)methanone unit can be achieved through the cyclopropanation of the corresponding chalcone. The Corey-Chaykovsky reaction is a common method, involving the reaction of the chalcone with a sulfur ylide, such as dimethylsulfoxonium methylide, which is generated from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. nih.gov This reaction typically results in the formation of a trans-cyclopropyl ketone.
The reaction involves the 1,4-conjugate addition of the ylide to the α,β-unsaturated ketone, followed by an intramolecular 3-exo-tet cyclization to form the three-membered ring. The general procedure involves preparing the ylide at a low temperature, followed by the addition of the chalcone precursor. nih.gov
| Starting Chalcone | Reagent | Product | Stereochemistry | Reference |
| (E)-1-(2,6-dichlorophenyl)-3-phenylprop-2-en-1-one | (CH₃)₃S⁺OI⁻ / NaH | (2,6-Dichlorophenyl)((1R,2R)-2-phenylcyclopropyl)methanone | trans | nih.gov |
The resulting (2,6-dichlorophenyl)(cyclopropyl)methanone derivatives are themselves versatile synthons. The strained cyclopropane (B1198618) ring can be opened under various conditions (e.g., with TiCl₄-n-Bu₄NI) to generate titanium enolates, which can then be used in further carbon-carbon bond-forming reactions.
Regioselective and Stereoselective Transformations of the (2,6-Dichlorophenyl)(phenyl)methanone Scaffold
The 2,6-dichloro substitution pattern on one of the phenyl rings of the core methanone (B1245722) scaffold exerts profound control over the selectivity of subsequent reactions.
Stereoselectivity: In the synthesis of chalcones via the Claisen-Schmidt condensation, the trans (E) isomer is almost exclusively formed due to its greater thermodynamic stability compared to the cis (Z) isomer. nih.gov Furthermore, in reactions to form heterocyclic rings like pyrazolines or in cyclopropanation reactions, the existing stereochemistry of the chalcone and the steric bulk of the 2,6-dichlorophenyl group guide the approach of incoming reagents. For example, the cyclopropanation of an E-chalcone with a sulfur ylide leads preferentially to the trans-substituted cyclopropyl ketone. nih.gov This is because the bulky groups on the chalcone backbone orient themselves to minimize steric clash during the ring-forming transition state.
Regioselectivity: In the formation of pyrazolines from chalcones and substituted hydrazines, the regioselectivity is well-defined. The initial nucleophilic attack (Michael addition) occurs specifically at the β-carbon of the enone system. The subsequent intramolecular cyclization involves the nitrogen atom that did not perform the initial attack, leading to a single constitutional isomer of the pyrazoline product. The bulky 2,6-dichlorophenyl group can further influence the rate and efficiency of these cyclization steps by affecting the preferred conformations of the reaction intermediates. For electrophilic aromatic substitution reactions on the phenyl rings, the directing effects of the carbonyl group (meta-directing) and the chlorine atoms (ortho-, para-directing but deactivating) would compete, with the steric hindrance from the ortho-chlorines likely preventing substitution at those positions on the dichlorinated ring.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (2,6-Dichlorophenyl)(phenyl)methanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, using benzoyl chloride and 2,6-dichlorophenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to the synthesis of structurally related [1,1'-Biphenyl]-2-yl(phenyl)methanone, where biphenyl undergoes acylation under controlled conditions . For intermediates like 2-(2,6-dichlorophenyl)ethanamine, rigorous safety protocols (e.g., protective equipment, waste management) are critical during synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use IR spectroscopy to identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-Cl vibrations (~550–750 cm⁻¹). Compare with NIST reference spectra for similar dichlorophenyl ketones .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, the parent ion [M]⁺ for C₁₃H₈Cl₂O (m/z ≈ 264) and key fragments like [M-Cl]⁺ (m/z ≈ 229) .
- Chromatography : HPLC with UV detection (λ = 254 nm) can resolve impurities, such as 2-[(2,6-dichlorophenyl)amino]benzaldehyde, which are common in related pharmaceuticals .
Q. What are the key thermodynamic and solubility properties of this compound?
- Methodological Answer : Computational tools like Quantitative Structure-Property Relationship (QSPR) models predict properties such as logP (lipophilicity) and melting points. For example, CC-DPS services utilize quantum chemistry and neural networks to estimate these parameters for structurally complex ketones . Experimental validation via differential scanning calorimetry (DSC) and shake-flask solubility tests in solvents like DMSO or ethanol is recommended.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O, Cl···Cl) in crystalline states, as demonstrated for structurally similar Schiff bases .
- Reactivity Studies : Simulate reaction pathways (e.g., nucleophilic aromatic substitution) using Gaussian or ORCA software, referencing studies on dichlorophenylacetic acid derivatives .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental IR and NMR spectra with NIST databases and peer-reviewed studies. For example, discrepancies in OH stretching regions may arise from solvent effects (e.g., CCl₄ vs. DMSO) .
- Crystallographic Analysis : Single-crystal X-ray diffraction provides definitive bond lengths and angles, as shown in studies of (E)-N-(2,6-dichlorophenyl)methanamine derivatives .
- Collaborative Reproducibility : Replicate synthesis and characterization under standardized conditions, addressing variables like catalyst purity or reaction temperature .
Q. How does the steric and electronic influence of the 2,6-dichlorophenyl group affect the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs like Diclofenac, where the 2,6-dichloro substitution enhances COX-2 inhibition. Use molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins .
- In Vitro Assays : Test antimicrobial or anticancer activity against reference strains (e.g., E. coli, MCF-7 cells) using MIC (minimum inhibitory concentration) and MTT assays, referencing methodologies for biphenyl ketones .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR (KBr) | C=O stretch: ~1680 cm⁻¹; C-Cl: ~700 cm⁻¹ | |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.2–8.1 ppm (multiplet) | |
| EI-MS | [M]⁺ m/z ≈ 264; [M-Cl]⁺ m/z ≈ 229 |
Table 2 : Computational Parameters for DFT Analysis
| Parameter | Value/Basis Set | Software | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-311G(d,p) | Gaussian | |
| HOMO-LUMO Gap | ~4.2 eV | ORCA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
